molecular formula C17H12N2O2 B5336118 N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5336118
M. Wt: 276.29 g/mol
InChI Key: UTTCAHPGUVNWSL-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as BMF, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMF is a benzofuran derivative that has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Research has shown that this compound has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV and HCV.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but research has shown that it may act through multiple pathways. This compound has been found to inhibit the activity of several enzymes, including kinases and proteases, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound may also modulate the immune system, reducing inflammation and enhancing anti-viral responses.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models of cancer and inflammatory diseases. This compound has also been shown to enhance the immune response, increasing the production of cytokines and chemokines that are involved in anti-viral and anti-tumor responses.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, there are also some limitations to using this compound in lab experiments. This compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of this compound in vivo and to investigate its long-term safety and efficacy. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential drug targets for its use. Finally, research is needed to investigate the potential use of this compound as an anti-viral agent, particularly in the treatment of HIV and HCV.

Synthesis Methods

N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Ullmann reaction. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-methyl-2-benzofuranboronic acid with 2-cyanophenylboronic acid in the presence of a palladium catalyst.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-13-7-3-5-9-15(13)21-16(11)17(20)19-14-8-4-2-6-12(14)10-18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCAHPGUVNWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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